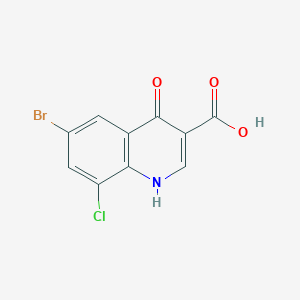![molecular formula C11H17N3O B1518255 1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol CAS No. 1156919-54-8](/img/structure/B1518255.png)
1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol
Übersicht
Beschreibung
“1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol” is an organic compound . It is not intended for human or veterinary use and is for research use only. The empirical formula is C11H17N3O and the molecular weight is 193.25 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods . In another study, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters was reported .Wissenschaftliche Forschungsanwendungen
Rolle in der Arzneimittelentwicklung
Piperidine, zu denen auch „1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol“ gehört, zählen zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika enthalten .
Inhibitoren der Rezeptor-Tyrosinkinase
Derivate von „this compound“ wurden auf ihr Potenzial als Inhibitoren der Rezeptor-Tyrosinkinase untersucht . Dies könnte erhebliche Auswirkungen auf die Behandlung verschiedener Krebsarten haben.
Antitumoraktivität
Diese Verbindungen haben eine Antitumoraktivität gegen Lungenkrebs gezeigt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Behandlungen für diese Art von Krebs hin.
Antibakterielle und antifungale Aktivität
Untersuchungen haben gezeigt, dass diese Verbindungen eine antibakterielle und antifungale Aktivität gegen spezielle aquatische Bakterienarten, grampositive und gramnegative Arten sowie Pilzarten aufweisen .
Antioxidative Aktivität
Die Derivate von „this compound“ haben auch eine antioxidative Aktivität gezeigt . Dies könnte sie für die Behandlung von Krankheiten nützlich machen, die durch oxidativen Stress verursacht werden.
Pharmakokinetische Profile
Die pharmakokinetischen Profile dieser Verbindungen wurden bewertet , was ein wichtiger Schritt in der Medikamentenentwicklung ist. Dies hilft zu verstehen, wie der Körper ein Medikament aufnimmt, verteilt, metabolisiert und ausscheidet.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-7-9-3-1-5-13-11(9)14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKYPATMXCHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1518173.png)

![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine](/img/structure/B1518178.png)
![3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1518179.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518180.png)





![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
